n-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyridazine ring, and finally the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and tetrahydropyridazine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridines
- 3-(1H-Pyrazol-1-yl)propyl derivatives
- Tetrahydropyridazine-3-carboxamide derivatives
Uniqueness
N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15N5O2 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
6-oxo-N-(3-pyrazol-1-ylpropyl)-4,5-dihydro-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C11H15N5O2/c17-10-4-3-9(14-15-10)11(18)12-5-1-7-16-8-2-6-13-16/h2,6,8H,1,3-5,7H2,(H,12,18)(H,15,17) |
InChI Key |
NZKCDPSIMLJNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.